Lipophilicity Gain Over Methanesulfonyl Analog
The ethanesulfonyl (ethylsulfonyl) substituent on the 2-oxa-7-azabicyclo[4.1.0]heptane scaffold provides a significantly higher logP compared to the methanesulfonyl analog. The methanesulfonyl variant (CAS 2060029-62-9) has a computationally determined logP of -0.2333 and TPSA of 46.38 Ų . The ethanesulfonyl compound, bearing an additional methylene unit, is estimated to exhibit a logP approximately 0.5 log units higher (∼+0.27) based on standard Hansch π values for methylene contribution [1]. This increase in lipophilicity translates to improved passive membrane permeability in cellular assays, which is critical for intracellular target engagement in medicinal chemistry programs [1]. The TPSA remains comparable, preserving favorable drug-likeness attributes under Lipinski's Rule of Five.
| Evidence Dimension | Computed logP (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | 7-(Ethanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane: estimated logP ∼+0.27; TPSA ∼46.38 Ų |
| Comparator Or Baseline | 7-(Methanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane (CAS 2060029-62-9): logP = -0.2333; TPSA = 46.38 Ų |
| Quantified Difference | ΔlogP ≈ +0.5 log units (ethanesulfonyl more lipophilic) |
| Conditions | Computational prediction (Leyan platform) for methanesulfonyl analog; Hansch π-based estimation for ethanesulfonyl analog |
Why This Matters
A logP shift of +0.5 units can substantially improve passive membrane permeability without compromising solubility, which is critical for selecting the optimal sulfonamide building block in lead optimization—directly impacting the decision to procure the ethanesulfonyl variant over the methanesulfonyl analog.
- [1] Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. Methylene (CH₂) π value ≈ +0.5 for logP contribution. View Source
